molecular formula C17H15ClFNO B1325562 4'-Azetidinomethyl-2-chloro-4-fluorobenzophenone CAS No. 898756-89-3

4'-Azetidinomethyl-2-chloro-4-fluorobenzophenone

Cat. No. B1325562
M. Wt: 303.8 g/mol
InChI Key: MMODNIQVJMYNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Azetidinomethyl-2-chloro-4-fluorobenzophenone, also known as 4'-ACFB, is an organic compound that has a wide range of applications in scientific research. It is an azetidine-substituted benzophenone derivative, and is used as a photoinitiator in the synthesis of polymers, as a reagent in organic synthesis, and as a fluorescent dye. 4'-ACFB has a variety of properties that make it an attractive compound for research, including its high photostability, low toxicity, and wide range of applications.

Scientific Research Applications

  • Proton Exchange Membranes in Fuel Cells : A study by Ghassemi, Ndip, and McGrath (2004) explored the use of sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) for proton exchange membranes in fuel cells. They focused on the synthesis and characterization of multiblock copolymers which formed flexible transparent films and exhibited water absorption and proton conductivity (Ghassemi, Ndip, & McGrath, 2004).

  • Intermolecular Interactions in Pharmaceuticals : Shukla, Mohan, Vishalakshi, and Chopra (2014) investigated the intermolecular interactions in derivatives of 1,2,4-triazoles, which are important for pharmaceutical applications. Their study synthesized and characterized biologically active 1,2,4-triazole derivatives, analyzing interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

  • Chemical Reactivity and Molecular Geometry Analysis : The study by Satheeshkumar et al. (2017) focused on the synthesis of 7-chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its derivatives. They conducted quantum chemical studies to understand the chemical reactivity and molecular geometry, which is crucial for the development of various applications in materials science and chemistry (Satheeshkumar et al., 2017).

  • Vibrational Spectroscopy and Thermodynamic Properties : Chaitanya et al. (2011) investigated the vibrational spectroscopy and thermodynamic properties of 2-chloro-4-fluorobenzophenone. Their research is vital for understanding the physical and chemical properties of such compounds, which can be applied in various scientific fields (Chaitanya, Santhamma, Heron, Gabbutt, & Instone, 2011).

  • Pharmacological Evaluation : Gurupadayya et al. (2008) synthesized azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole for pharmacological evaluation. Such studies contribute to the development of new pharmaceuticals (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-16-10-14(19)6-7-15(16)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMODNIQVJMYNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642818
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-2-chloro-4-fluorobenzophenone

CAS RN

898756-89-3
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](2-chloro-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.